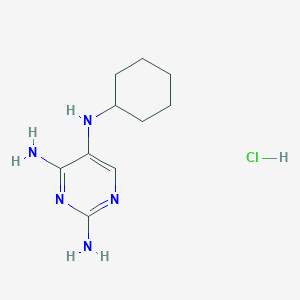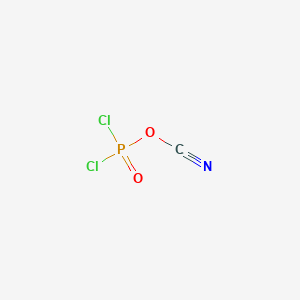
Phosphorocyanatidic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorocyanatidic dichloride is a chemical compound that contains phosphorus, carbon, nitrogen, and chlorine atoms It is known for its reactivity and is used in various chemical synthesis processes
Vorbereitungsmethoden
Phosphorocyanatidic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with cyanogen chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Phosphorocyanatidic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorocyanatidic oxide.
Reduction: Reduction reactions can convert it into phosphorocyanatidic hydride.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphorocyanatidic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing groups into molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which phosphorocyanatidic dichloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the introduction of phosphorus-containing groups into target molecules. Molecular targets and pathways involved include nucleophilic substitution and electrophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Phosphorocyanatidic dichloride can be compared with similar compounds such as:
Phenyldichlorophosphine: Used in similar applications but has different reactivity due to the presence of a phenyl group.
Phosphonic dichloride: Another phosphorus-containing compound with distinct chemical properties.
Phosphinic dichloride: Known for its use in different synthetic applications. The uniqueness of this compound lies in its specific reactivity and the ability to introduce cyanide groups into molecules, which is not commonly observed with other similar compounds.
Eigenschaften
CAS-Nummer |
4743-41-3 |
|---|---|
Molekularformel |
CCl2NO2P |
Molekulargewicht |
159.89 g/mol |
IUPAC-Name |
dichlorophosphoryl cyanate |
InChI |
InChI=1S/CCl2NO2P/c2-7(3,5)6-1-4 |
InChI-Schlüssel |
DFENTPZMQILDDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)OP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
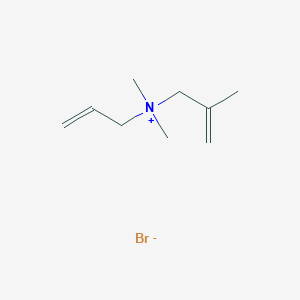
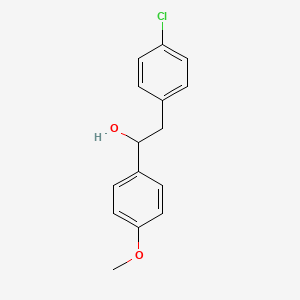
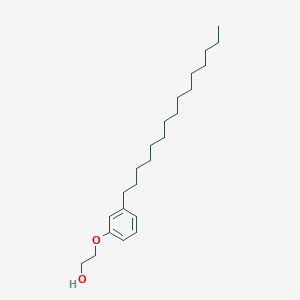
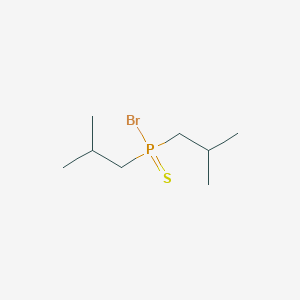

![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)

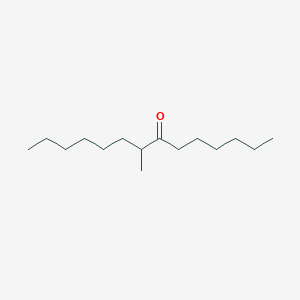

![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
